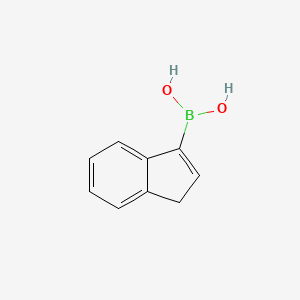

(1H-inden-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1H-inden-3-yl)boronic acid is an organoboron compound featuring an indene moiety attached to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various synthetic transformations, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the boronic acid group allows for versatile reactivity, making it a valuable building block in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1H-inden-3-yl)boronic acid typically involves the borylation of indene derivatives. One common method is the direct borylation of indene using diborane or boron trihalides under catalytic conditions. Another approach involves the lithiation of indene followed by reaction with trialkyl borates.

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the palladium-catalyzed borylation of indene using bis(pinacolato)diboron. This method is favored due to its high yield and operational simplicity.

Analyse Chemischer Reaktionen

Types of Reactions: (1H-inden-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding alcohol or ketone.

Reduction: Formation of the corresponding borane.

Substitution: Participation in cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products:

Oxidation: Indenol or indanone derivatives.

Reduction: Indenylborane.

Substitution: Various biaryl compounds.

Wissenschaftliche Forschungsanwendungen

(1H-inden-3-yl)boronic acid is utilized in numerous scientific research applications:

Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: In the development of boron-containing drugs and as a probe for biological studies.

Medicine: Potential use in boron neutron capture therapy for cancer treatment.

Industry: Employed in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (1H-inden-3-yl)boronic acid in chemical reactions involves the formation of boronate esters with diols or other nucleophiles. In cross-coupling reactions, the boronic acid group undergoes transmetalation with palladium complexes, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid

- (2-thienyl)boronic acid

- (3-pyridyl)boronic acid

Comparison: (1H-inden-3-yl)boronic acid is unique due to its indene moiety, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in specific synthetic applications where the indene structure is advantageous.

Biologische Aktivität

(1H-inden-3-yl)boronic acid, a compound with the molecular formula C9H9BO2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antibacterial, and enzyme inhibition properties, supported by data tables and relevant case studies.

Overview of this compound

This compound is a boronic acid derivative that serves as a versatile building block for synthesizing bioactive molecules. Its unique structural features enable interactions with various biological targets, making it valuable in drug discovery and development.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

- Mechanism of Action : The compound acts as a proteasome inhibitor, disrupting the protein degradation pathway crucial for cancer cell survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxic effects against various cancer types. For instance, it showed an IC50 value of approximately 18.76 µg/mL against MCF-7 breast cancer cells, indicating its efficacy in targeting cancerous cells while sparing healthy ones .

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| U266 | 8.21 |

| TNBC | Low nanomolar range |

Antibacterial Activity

The antibacterial properties of this compound have also been explored:

- Activity Against Resistant Strains : The compound has shown effectiveness against multi-drug resistant bacteria, particularly those responsible for hospital-acquired infections. Studies indicate that it can inhibit bacterial growth at concentrations as low as 6.50 mg/mL against Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |

|---|---|

| Escherichia coli (ATCC 25922) | 6.50 |

| Class C β-lactamases | Ki values of 0.004 µM to 0.008 µM |

Enzyme Inhibition

This compound exhibits notable enzyme inhibitory activities:

- Cholinesterase Inhibition : It has shown moderate activity against acetylcholinesterase with an IC50 of 115.63 µg/mL and high activity against butyrylcholinesterase with an IC50 of 3.12 µg/mL .

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

Case Study: Anticancer Efficacy

A study investigated the anticancer potential of a synthesized derivative of this compound on multiple myeloma and triple-negative breast cancer models. The derivative exhibited enhanced pharmacokinetics compared to existing therapies like bortezomib, displaying significant tumor necrosis in vivo .

Case Study: Antibacterial Properties

Research focused on the compound's ability to combat biofilm formation by Pseudomonas aeruginosa, a common pathogen in immunocompromised patients. The findings suggest that this compound can effectively disrupt biofilm integrity, enhancing treatment outcomes for infections caused by this bacterium .

Eigenschaften

IUPAC Name |

3H-inden-1-ylboronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6,11-12H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTIFJNXKPQLBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCC2=CC=CC=C12)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.